![molecular formula C7H18INOSi B14385041 N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide CAS No. 89814-67-5](/img/structure/B14385041.png)
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide is a chemical compound characterized by the presence of a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. This compound is not commonly found in nature and is typically synthesized for specific applications in organic chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide typically involves the reaction of N-methylmethaniminium iodide with a trimethylsilylating reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the trimethylsilyl group is generally resistant to oxidation.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used for introducing the trimethylsilyl group.
Triethylamine: Acts as a base to facilitate the reaction.
Anhydrous Solvents: Such as dichloromethane or tetrahydrofuran, to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the trimethylsilyl group yields the corresponding hydroxyl compound.
Applications De Recherche Scientifique
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing trimethylsilyl groups, which can act as protecting groups during multi-step syntheses.
Analytical Chemistry: Employed in gas chromatography and mass spectrometry to increase the volatility of analytes.
Biological Studies: Investigated for its potential interactions with biological molecules, although specific applications in biology and medicine are still under research.
Mécanisme D'action
The mechanism of action of N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions during chemical synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-trimethylsilylacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Uniqueness
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide is unique due to its specific structure, which combines a trimethylsilyl group with a methaniminium iodide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, making it valuable for specialized applications in organic synthesis and analytical chemistry.
Propriétés
Numéro CAS |
89814-67-5 |
|---|---|
Formule moléculaire |
C7H18INOSi |
Poids moléculaire |
287.21 g/mol |
Nom IUPAC |
methyl-methylidene-(2-trimethylsilyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C7H18NOSi.HI/c1-8(2)6-7-9-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 |
Clé InChI |
KNAVKIBLRKMKHW-UHFFFAOYSA-M |
SMILES canonique |
C[N+](=C)CCO[Si](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


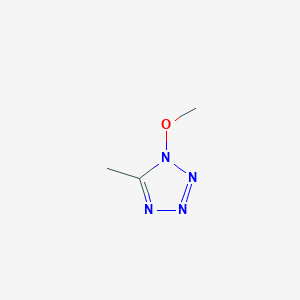
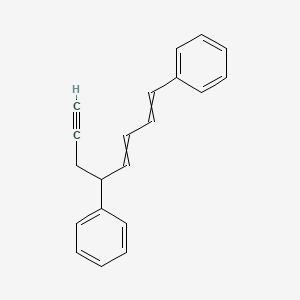

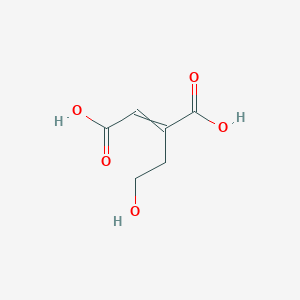
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
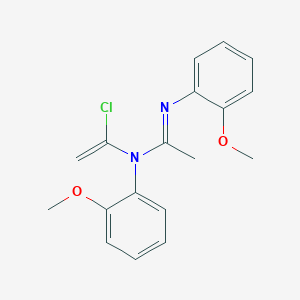

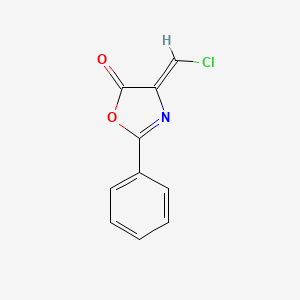
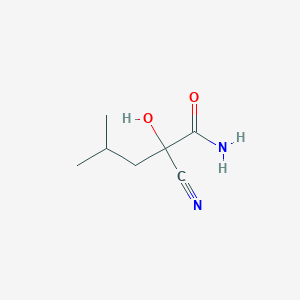


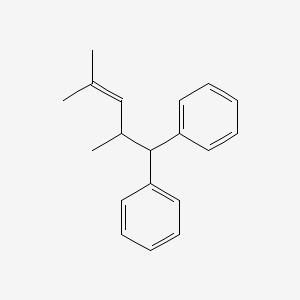
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)

